molecular formula C19H14Cl2N2O4 B11958718 N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853329-36-9

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11958718
CAS No.: 853329-36-9
M. Wt: 405.2 g/mol
InChI Key: DVGGLQHZRINJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl precursors.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It may be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dichlorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide: Similar structure with a different position of the nitro group.

    N-(2,6-Dichlorophenyl)-3-(5-(3-aminophenyl)furan-2-yl)propanamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of dichlorophenyl, nitrophenyl, and furan moieties may result in unique reactivity and interactions compared to similar compounds.

Properties

CAS No.

853329-36-9

Molecular Formula

C19H14Cl2N2O4

Molecular Weight

405.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H14Cl2N2O4/c20-15-5-2-6-16(21)19(15)22-18(24)10-8-14-7-9-17(27-14)12-3-1-4-13(11-12)23(25)26/h1-7,9,11H,8,10H2,(H,22,24)

InChI Key

DVGGLQHZRINJJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.